2,4,6-Trinitrobenzoic acid

Description

Contextualization within Nitroaromatic Chemical Research

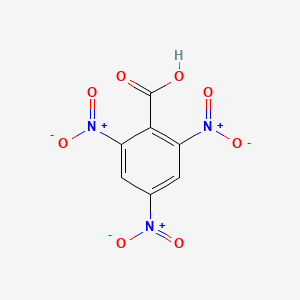

2,4,6-Trinitrobenzoic acid (TNBA) is a prominent member of the nitroaromatic compound family, a class of chemicals that has been the subject of extensive academic and industrial research. Nitroaromatics are characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. This structural feature imparts unique chemical properties, including high reactivity and, in many cases, energetic characteristics. The electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack and influences the acidity of other functional groups present on the ring.

Within this broad class of compounds, TNBA is distinguished by the presence of both a carboxylic acid group (–COOH) and three nitro groups on a benzene (B151609) ring. This combination of functional groups makes it a highly acidic and reactive molecule. Research into nitroaromatic compounds often focuses on their synthesis, reactivity, and potential applications, which range from explosives to chemical intermediates and materials science. The study of compounds like TNBA contributes to a deeper understanding of reaction mechanisms, such as nucleophilic aromatic substitution and decarboxylation, which are fundamental concepts in organic chemistry.

Significance of this compound as a Research Subject

The significance of this compound as a research subject stems from several key aspects. Firstly, it serves as a crucial intermediate in the synthesis of other valuable nitroaromatic compounds. For instance, upon heating, TNBA readily undergoes decarboxylation to produce 1,3,5-trinitrobenzene (B165232) (TNB), a compound with its own set of applications and research interests. wikipedia.org This reaction is a classic example of decarboxylation of an aromatic carboxylic acid and is often studied for its kinetics and mechanism.

Secondly, the reduction of TNBA has been explored as a pathway to synthesize 2,4,6-triaminobenzoic acid, a precursor to the versatile chemical phloroglucinol (B13840) (1,3,5-trihydroxybenzene). wikipedia.org Furthermore, detailed spectroscopic and crystallographic studies of TNBA and its derivatives provide valuable insights into molecular structure, hydrogen bonding, and intermolecular interactions in highly nitrated systems. publish.csiro.au The compound's high reactivity also makes it a model substrate for investigating nucleophilic aromatic substitution reactions, where one or more of the nitro groups can be displaced by various nucleophiles.

Historical Developments in the Academic Study of this compound

The academic study of this compound is closely linked to the chemistry of 2,4,6-trinitrotoluene (B92697) (TNT), a widely known explosive. Early research focused on the synthesis of TNBA through the oxidation of TNT. One of the well-documented methods involves the oxidation of TNT using a mixture of nitric acid and sulfuric acid. orgsyn.org Another established laboratory-scale preparation utilizes sodium dichromate in sulfuric acid to oxidize TNT. orgsyn.org A procedure detailed in Organic Syntheses provides a practical guide for this transformation. orgsyn.org

Over the years, research has evolved to explore more efficient and environmentally benign synthetic routes. For example, methods using potassium chlorate (B79027) in nitric acid have been investigated, though they can be challenging to control on a larger scale. orgsyn.org More recent studies have focused on optimizing the oxidation of TNT to maximize the yield of TNBA while minimizing the formation of byproducts. researchgate.netunt.edu The kinetics of the decarboxylation of TNBA to TNB has also been a subject of historical and ongoing investigation, providing a deeper understanding of the factors influencing this fundamental reaction. royalsocietypublishing.org Furthermore, the catalytic hydrogenation of TNBA to produce valuable amino compounds continues to be an active area of research, with studies focusing on catalyst selectivity and reaction pathways. bakhtiniada.ruresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃N₃O₈ | wikipedia.org |

| Molar Mass | 257.114 g·mol⁻¹ | wikipedia.org |

| Appearance | Pale yellow crystalline solid | wikipedia.orgechemi.com |

| Melting Point | 228.7 °C (decomposes) | wikipedia.orgnih.gov |

| Solubility in water | Insoluble | wikipedia.orgechemi.com |

| Solubility | Soluble in acetone, methanol (B129727), benzene, ethanol, ether | wikipedia.orgnih.gov |

| Acidity (pKa) | 0.65 | wikipedia.org |

| Crystal Structure | Orthorhombic or rhombohedral | wikipedia.orgechemi.com |

Key Chemical Reactions of this compound

| Reaction Type | Reactants | Products | Significance | Reference |

| Decarboxylation | This compound (upon heating) | 1,3,5-Trinitrobenzene, Carbon dioxide | A primary route for the synthesis of 1,3,5-trinitrobenzene. | wikipedia.org |

| Reduction | This compound, Tin (Sn) | 2,4,6-Triaminobenzoic acid | A precursor to phloroglucinol. | wikipedia.org |

| Esterification | This compound, Alcohol | 2,4,6-Trinitrobenzoate ester, Water | Formation of ester derivatives for further study. | chemchart.com |

| Nucleophilic Aromatic Substitution | This compound, Nucleophiles (e.g., amines, thiols) | Substituted dinitrobenzoic acids | Demonstrates the high reactivity of the nitro-substituted ring. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O8/c11-7(12)6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQBNBSMMVTKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O8 | |

| Record name | TRINITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861781 | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trinitrobenzoic acid appears as a yellow crystalline solid high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, although may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid; [Merck Index] Off-white crystalline solid; [Chem Service MSDS] | |

| Record name | TRINITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone, methanol; slightly soluble in benzene; at 25 °C: 26.6% in alcohol, 14.7% in ether, In water, 2.012X10+4 mg/L at 23.5 °C | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic or rhombohedral crystals from water | |

CAS No. |

129-66-8; 35860-50-5, 129-66-8 | |

| Record name | TRINITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134ID308V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228.7 °C (decomposes), White needles from water crystallizing with 2 molecules of water; MP: 160 °C with decomposition, at 55 °C gives up 2 water molecules; soluble in alcohol /2,3,6-Trinitrobenzoic acid/, Yellow needles from ether crystallizing with 1 molecule of ether; MP: 168 °C with decomposition; soluble in ether /3,4,5-Trinitrobenzoic acid/, Yellow leaves or plates from water; MP: 194.5 °C with decomposition; soluble in alcohol, ether, benzene, water /2,4,5-Trinitrobenzoic acid/ | |

| Record name | 2,4,6-Trinitrobenzoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways of 2,4,6 Trinitrobenzoic Acid

Oxidation of 2,4,6-Trinitrotoluene (B92697) to 2,4,6-Trinitrobenzoic Acid

The principal route for producing this compound involves the oxidation of the methyl group of 2,4,6-Trinitrotoluene. at.ua This transformation can be achieved through several methods, including the use of inorganic and organic catalysts, as well as high-temperature and pressure regimes with nitric acid.

Catalytic systems offer a pathway to selectively oxidize the methyl group of TNT to a carboxylic acid. These systems can be broadly categorized into inorganic and organic catalysts.

Inorganic catalysts have been historically significant in the synthesis of TNBA. Oxidation of TNT can be performed using potassium chlorate (B79027) (KClO₃) in nitric acid (HNO₃) or with chromic acid/dichromate. wikipedia.orgorgsyn.org

One established laboratory-scale procedure involves the use of sodium dichromate in concentrated sulfuric acid. orgsyn.org In this method, technical grade TNT is suspended in sulfuric acid, and sodium dichromate is added incrementally while controlling the temperature between 45–55°C. orgsyn.org The reaction mixture, which becomes thick, is stirred for a couple of hours before being poured over crushed ice to precipitate the crude this compound. orgsyn.org The product is then purified by dissolving it in a dilute sodium hydroxide (B78521) solution to form the sodium salt, filtering off unreacted TNT, and re-precipitating the acid with sulfuric acid. orgsyn.org This process typically yields 57–69% of the theoretical amount of TNBA. orgsyn.org

| Reagent | Amount | Role |

| 2,4,6-Trinitrotoluene (technical) | 360 g (1.6 moles) | Starting material |

| Concentrated Sulfuric Acid | 3600 g (1960 cc) | Solvent and reaction medium |

| Sodium Dichromate (Na₂Cr₂O₇·2H₂O) | 540 g (1.8 moles) | Oxidizing agent |

| Crushed Ice | 4 kg | To precipitate the product |

| 15% Sodium Hydroxide Solution | As needed | For purification (formation of sodium salt) |

| 50% Sulfuric Acid | As needed | To re-precipitate the purified acid |

This table outlines the reagents and their roles in the synthesis of this compound using a dichromate oxidation system. orgsyn.org

A more modern, metal-free catalytic system utilizes N,N',N''-Trihydroxyisocyanuric acid (THICA) for the aerobic oxidation of nitrotoluenes. nih.govresearchgate.net This method has shown high efficiency, particularly for polynitrotoluenes like TNT. nih.govresearchgate.net In a solution of acetic acid, THICA, and concentrated nitric acid, TNT can be converted to this compound with yields reported to be as high as 99% under an oxygen pressure of 0.2 MPa at 100°C. nih.govresearchgate.net

The proposed mechanism involves the initial formation of a THICA radical induced by NO₂ and nitric acid. nih.gov This radical then abstracts a hydrogen atom from the methyl group of TNT, creating a benzyl radical which subsequently undergoes further reactions to form the carboxylic acid. nih.gov

The oxidation of TNT using aqueous nitric acid at elevated temperatures and pressures presents another viable synthetic route to TNBA. researchgate.netunt.edu This method is notable for its potential in continuous mode operations and for utilizing TNT from discharged ammunition. researchgate.netunt.edu

Kinetic studies have revealed that the selective oxidation of the methyl group is highly dependent on a narrow range of reaction conditions. researchgate.netunt.edu Optimal yields of TNBA, ranging from 70 to 75%, are achieved at a TNT conversion rate of 35 to 45%. researchgate.netunt.edu These conditions typically involve using 80% nitric acid at a temperature of 194°C for a duration of 20 minutes. researchgate.netunt.edu If the reaction time is extended, for instance to 50 minutes, the primary product becomes 1,3,5-Trinitrobenzene (B165232) (TNB) due to the decarboxylation of TNBA. researchgate.netunt.edu The separation of TNBA from the reaction mixture, which also contains unreacted TNT and TNB, can be accomplished through selective extraction with aqueous bicarbonate. researchgate.netunt.edu

| Parameter | Optimal Condition |

| Nitric Acid Concentration | 80% |

| Temperature | 194°C |

| Reaction Time | 20 minutes |

| TNT Conversion | 35-45% |

| TNBA Yield | 70-75% |

This table summarizes the optimal conditions for the high-temperature and pressure oxidation of TNT to this compound using nitric acid. researchgate.netunt.edu

The oxidation of the methyl group on the TNT molecule is the key step in the formation of this compound. Mechanistic studies suggest that this process can proceed through a radical pathway. nih.govmdpi.com

In the case of the THICA-catalyzed system, it is proposed that a THICA radical initiates the process by abstracting a hydrogen atom from the methyl group of TNT, which leads to the formation of a benzyl radical. nih.gov This radical then undergoes subsequent oxidation steps to form the final carboxylic acid product. nih.gov

In Fenton oxidation processes, the hydroxyl radical (HO•) is believed to attack the methyl group of TNT, also generating a TNT radical. mdpi.com This radical is then oxidized to this compound. mdpi.com Further reactions can lead to the decarboxylation of TNBA to form 1,3,5-Trinitrobenzene. mdpi.com Intermediates such as 2,4,6-trinitrobenzaldehyde (B1619841) have also been suggested in some oxidation pathways. mdpi.com

Studies involving supercritical water oxidation (SCWO) have identified 1,3,5-trinitrobenzene as a major intermediate, indicating that decarboxylation is a significant subsequent reaction under these conditions. nih.gov

Catalytic Oxidation Systems

Alternative Synthetic Approaches to this compound

While the oxidation of TNT is the most common method for preparing this compound, other approaches have been explored. For instance, oxidation with an ozone-oxygen mixture has been investigated as a method to produce TNBA, along with 2,4,6-trinitrobenzaldehyde and 1,3,5-trinitrobenzene, from TNT in various solvents and with different catalysts. researchgate.net This method offers the advantage of potentially reducing the number of steps compared to conventional processes. researchgate.net

Optimization Strategies for this compound Synthesis Yields and Selectivity

The synthesis of this compound (TNBA) from 2,4,6-trinitrotoluene (TNT) requires precise control over reaction conditions to maximize yield and ensure the selective oxidation of the methyl group without promoting unwanted side reactions, such as decarboxylation. Research has identified key parameters that can be manipulated to optimize the synthetic outcome.

One of the primary methods involves the oxidation of TNT using aqueous nitric acid at elevated temperatures and pressures. The kinetics of this reaction are critical for achieving high selectivity. Studies have shown that the highest yields of TNBA are obtained within a very specific set of conditions. For instance, a yield of 70% to 75% can be achieved when the reaction is conducted with 80% nitric acid at 194°C for 20 minutes, corresponding to a TNT conversion rate of 35% to 45% researchgate.net. Extending the reaction time beyond this optimal window, for example to 50 minutes, leads to increased formation of the decarboxylation product, 1,3,5-trinitrobenzene, thus reducing the TNBA yield researchgate.net.

The table below summarizes key optimization parameters for different synthetic pathways.

| Oxidation Method | Oxidizing Agent | Temperature | Reaction Time | Key Optimization Factors | Reported Yield |

| High-Pressure Nitric Acid Oxidation | 80% Nitric Acid | 194°C | 20 minutes | Strict control of reaction time to prevent decarboxylation. researchgate.net | 70-75% researchgate.net |

| Sulfuric Acid Suspension | Sodium Dichromate | 45-55°C | 1-2 hours (addition), 2 hours (stirring) | Efficient stirring and strict temperature control to manage exothermic reaction. orgsyn.org | 57-69% orgsyn.org |

Purification and Isolation Techniques for this compound

Following synthesis, the crude this compound must be carefully purified to remove unreacted starting materials, inorganic salts, and byproducts. The chosen technique depends on the synthetic route employed and the nature of the impurities.

For TNBA synthesized via chromic acid or dichromate oxidation, a multi-step purification process is effective. The crude product is first thoroughly washed with cold water to remove residual chromium salts orgsyn.org. The washed product is then mixed with water at approximately 35°C and treated with a 15% sodium hydroxide solution until a faint red color persists, indicating the formation of the sodium salt of TNBA orgsyn.orgorgsyn.org. This step is performed at a temperature not below 35°C to account for the low solubility of the acid in cold water orgsyn.org. Any unreacted and insoluble trinitrotoluene is then removed by filtration orgsyn.orgorgsyn.org. The this compound is subsequently reprecipitated from the filtrate by adding an excess of 50% sulfuric acid. To maximize recovery, the solution is chilled before the purified acid is collected by filtration and washed with ice water to remove any remaining inorganic salts orgsyn.org.

An alternative method, particularly useful after nitric acid oxidation, is selective extraction. This technique leverages the acidic nature of TNBA, which can be selectively extracted from the reaction mixture using an aqueous bicarbonate solution researchgate.net. The TNBA dissolves in the basic solution as its carboxylate salt, leaving non-acidic organic impurities behind. The pure acid can then be recovered by acidifying the bicarbonate extract. Furthermore, crystallization from water is a general method used to obtain orthorhombic crystals of TNBA drugfuture.com.

The table below outlines the primary purification techniques.

| Technique | Reagents/Conditions | Purpose | Source Compound |

| Washing | Cold Water / Ice Water | Removal of inorganic salts (e.g., chromium salts). orgsyn.org | Crude TNBA from dichromate oxidation orgsyn.org |

| Base Dissolution & Filtration | 15% Sodium Hydroxide at 35°C, followed by filtration. orgsyn.orgorgsyn.org | To separate the soluble TNBA salt from insoluble, unreacted TNT. orgsyn.org | Crude TNBA orgsyn.org |

| Acid Precipitation | 50% Sulfuric Acid, followed by chilling. orgsyn.org | To regenerate and precipitate the purified TNBA from its salt solution. orgsyn.org | Aqueous solution of sodium trinitrobenzoate orgsyn.org |

| Selective Extraction | Aqueous Bicarbonate Solution | To separate acidic TNBA from non-acidic impurities. researchgate.net | Reaction mixture from nitric acid oxidation researchgate.net |

| Crystallization | Water | To obtain high-purity crystalline product. drugfuture.com | Purified TNBA |

Reaction Mechanisms and Chemical Transformations of 2,4,6 Trinitrobenzoic Acid

Decarboxylation Reactions of 2,4,6-Trinitrobenzoic Acid

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For this compound, this reaction is a key method for the synthesis of 1,3,5-trinitrobenzene (B165232).

The thermal decomposition of this compound results in the formation of 1,3,5-trinitrobenzene. wikipedia.orgorgsyn.org This reaction proceeds by heating the acid, which causes the loss of a molecule of carbon dioxide. quora.comprepchem.com The process can be carried out in various solvents, including water, alcohol, or dilute sodium carbonate solutions. orgsyn.org

A common laboratory procedure involves heating the crude trinitrobenzoic acid mixed with water and glacial acetic acid. orgsyn.org The reaction mixture is gently heated with continuous stirring. As the reaction progresses, 1,3,5-trinitrobenzene separates as a crystalline solid, often floating on the surface as a frothy layer. orgsyn.orgquora.comprepchem.com The evolution of carbon dioxide gas typically ceases after about 90 minutes, after which heating is continued for another 45 minutes to ensure the reaction goes to completion. quora.comprepchem.com The completion of the decarboxylation can be monitored by taking a sample of the filtrate and adding sulfuric acid; if no precipitate of unreacted trinitrobenzoic acid forms, the reaction is considered complete. orgsyn.orgquora.comprepchem.com

Table 1: Reaction Conditions for the Decarboxylation of this compound

| Parameter | Condition | Source |

| Reactant | This compound | wikipedia.orgorgsyn.org |

| Product | 1,3,5-Trinitrobenzene | wikipedia.orgorgsyn.org |

| Solvent | Water with glacial acetic acid | orgsyn.org |

| Temperature | Gentle heating (reflux at 95-98°C mentioned in a related procedure) | quora.comprepchem.com |

| Reaction Time | ~2 hours and 15 minutes | quora.comprepchem.com |

| Observation | Evolution of CO₂ gas; formation of crystalline product | orgsyn.orgquora.comprepchem.com |

The study of the kinetics of the decomposition of this compound provides insight into the factors influencing the rate of this reaction. Research on its decomposition in dioxane-water mixtures has been conducted to understand the mechanism and medium effects. acs.org

Reduction Pathways of this compound

The nitro groups of this compound can be reduced to amino groups through catalytic hydrogenation. The course of this reduction can be complex, leading to different products depending on the catalyst and reaction conditions.

The catalytic hydrogenation of this compound is a significant transformation that can yield valuable chemical compounds. researchgate.net This reaction is typically performed in an aqueous phase over palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium on Sibunit (a type of porous carbon). researchgate.netmdpi.comnih.gov The reaction involves the reduction of the three nitro groups on the aromatic ring. researchgate.net

Detailed analysis using NMR spectroscopy of the reaction solutions has helped to identify intermediate compounds and propose a more substantiated mechanism for the formation of the main products. nih.gov The hydrogenation process is influenced by factors such as temperature, pressure, reactant concentration, and the nature of the solvent. researchgate.net

The complete hydrogenation of the three nitro groups of this compound leads to the formation of 1,3,5-triaminobenzene. nih.govihcp.ru This product is a valuable precursor for the synthesis of phloroglucinol (B13840) (1,3,5-trihydroxybenzene). wikipedia.orgresearchgate.net The reaction is typically carried out using a palladium catalyst in an aqueous medium. mdpi.comnih.gov Achieving high selectivity for 1,3,5-triaminobenzene is a key objective in these synthetic protocols. researchgate.net

An unusual reduction pathway for this compound has been identified during its aqueous-phase hydrogenation over certain palladium catalysts. researchgate.netihcp.ru This pathway can proceed via the formation of aromatic hydroxyamines as intermediates and can lead to the non-aromatic product, cyclohexane-1,3,5-trione (B11759072) trioxime, in high yield. researchgate.netmdpi.comihcp.ru

Specifically, the aqueous-phase hydrogenation of the sodium salt of this compound over a 5% Pd/Sibunit catalyst at 323 K and 0.5 MPa can produce cyclohexane-1,3,5-trione trioxime with a yield of about 70%. researchgate.net During the course of the reduction, intermediate products such as 1,3,5-tris(hydroxyamino)benzene, 3,5-bis(hydroxyamino)aniline, and 5-hydroxyamino-1,3-diaminobenzene have been identified. researchgate.net This discovery suggests that the catalytic hydrogenation of this compound can be considered a novel method for synthesizing cyclohexane-1,3,5-trione trioxime. researchgate.net

Table 2: Products of Catalytic Hydrogenation of this compound

| Product | Catalyst/Conditions | Yield | Source |

| 1,3,5-Triaminobenzene | Pd/C, aqueous phase (complete hydrogenation) | Not specified | nih.govihcp.ru |

| Cyclohexane-1,3,5-trione trioxime | 5% Pd/Sibunit, 323 K, 0.5 MPa | ~70% | researchgate.net |

| Intermediate Hydroxyamines | 5% Pd/Sibunit, 323 K, 0.5 MPa | Intermediates | researchgate.net |

Catalytic Hydrogenation Mechanisms [6, 15]

Role of Catalysts (e.g., Pd/Sibunit, Pd/C) and Reaction Conditions

The catalytic hydrogenation of this compound (TNBA) is a critical transformation, with the product outcome being highly dependent on the choice of catalyst and the specific reaction conditions employed. Palladium-based catalysts, particularly those on carbon supports like Sibunit (a mesoporous carbon material) and standard activated carbon (Pd/C), have been subjects of detailed research.

Studies have shown that the use of a Pd/C catalyst for the hydrogenation of TNBA can lead to the formation of 2,4,6-triaminobenzoic acid (TABA), but this transformation typically requires high hydrogen pressure. For instance, a hydrogen pressure of 0.5 MPa is necessary to achieve the target product. However, further increasing the pressure to 0.8 MPa at a temperature of 50°C can initiate undesirable side reactions, leading to the formation of by-products.

Conversely, research on Pd/Sibunit catalysts has revealed different reaction pathways. In the aqueous-phase hydrogenation of the sodium salt of this compound using a 5% Pd/Sibunit catalyst at 323 K (50°C) and 0.5 MPa, a cyclohexane-1,3,5-trione trioxime was obtained in a high yield of approximately 70%. researchgate.net This indicates that under these specific conditions, both reduction of the nitro groups and saturation of the aromatic ring occur. The formation of this trioxime suggests a complex reaction mechanism that may proceed through the formation of aromatic hydroxyamines. researchgate.net

Further investigations into the efficiency of Pd/Sibunit catalysts have indicated that a lower palladium content can be more effective. A 1% Pd/Sibunit catalyst was found to be preferable to a 5% analogue for the hydrogenation of similar trinitroaromatic compounds, as it shortens the reaction time and provides a higher yield of the corresponding triamino derivative. Optimal conditions for these hydrogenations were identified as 50–55°C and 0.5 MPa pressure in a methanol (B129727) or mixed methanol/toluene (B28343) solvent system. The choice of solvent is also crucial, with a water-acetone solution (optimal ratio between 4:1 and 7:1) allowing a 1% Pd/Sibunit catalyst to remain active for up to 20 hydrogenation runs.

Table 1: Comparison of Catalytic Systems for this compound Hydrogenation

| Catalyst | Support | Palladium Content | Pressure (MPa) | Temperature (°C) | Solvent | Primary Product | Yield |

|---|---|---|---|---|---|---|---|

| Pd/C | Activated Carbon | - | 0.5 | 50 | - | 2,4,6-Triaminobenzoic Acid | - |

| Pd/Sibunit | Sibunit Carbon | 5% | 0.5 | 50 | Water | Cyclohexane-1,3,5-trione trioxime | ~70% researchgate.net |

| Pd/Sibunit | Sibunit Carbon | 1% | 0.5 | 50-55 | Methanol | Triamino derivative | High |

| Pd/Sibunit | Sibunit Carbon | 1% | - | - | Water-Acetone | 2,4,6-Triaminobenzoic Acid | High |

Chemical Reduction Methodologies (e.g., with Tin)

A classic and effective method for the reduction of the nitro groups in this compound is the use of a metal in an acidic medium. Tin (Sn) in the presence of concentrated hydrochloric acid (HCl) is a widely cited reducing agent for this transformation. wikipedia.org

The chemical reduction of this compound with granulated tin and concentrated hydrochloric acid successfully yields 2,4,6-triaminobenzoic acid. wikipedia.org A detailed procedure for this reaction is provided in the literature, highlighting its utility in organic synthesis. The process involves the addition of granulated tin in small portions to a mixture of crude this compound and a large excess of concentrated hydrochloric acid. orgsyn.org

Table 2: Key Reactants and Conditions for the Reduction of TNBA with Tin

| Reactant | Role | Specifications |

|---|---|---|

| This compound | Substrate | Crude product from TNT oxidation |

| Tin (Sn) | Reducing Agent | Granulated |

| Hydrochloric Acid (HCl) | Acidic Medium | Concentrated (sp. gr. 1.17) orgsyn.org |

| Condition | Value | |

| Temperature | Heating on a steam bath orgsyn.org | |

| Reaction Time | ~1 hour after tin addition orgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) Reactivity in Polynitrobenzoate Systems

The presence of three strongly electron-withdrawing nitro groups on the aromatic ring makes this compound and its derivatives highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro groups, particularly those at the ortho and para positions relative to a leaving group, stabilize the negatively charged intermediate formed during the reaction, thereby facilitating the substitution.

A key step in the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or an anionic σ-adduct. While specific studies on this compound itself are not abundant, the reactivity of closely related polynitroaromatic compounds provides strong evidence for its behavior. For instance, 2,4,6-trinitrotoluene (B92697) (TNT) readily forms a red-colored Meisenheimer complex with amines. nih.govresearchgate.net Similarly, picric acid (2,4,6-trinitrophenol) is known to form hydride-Meisenheimer complexes. nih.gov

Research on the gas-phase reactions of the trinitrophenide anion, generated via decarboxylation of the this compound anion, has shown that it reacts with various C-H acids (such as aldehydes, ketones, and esters) to yield anionic σ-adducts. nih.gov This demonstrates the intrinsic electrophilicity of the trinitrophenyl system and its propensity to form these stable adducts upon attack by a nucleophile. In solution, the carboxylate group of the trinitrobenzoate anion would further influence the stability and formation kinetics of such σ-adducts when a nucleophile attacks the aromatic ring.

Other Significant Chemical Reactivity Studies of this compound

Beyond reduction and nucleophilic substitution, this compound exhibits other notable chemical reactivities.

Decarboxylation: Upon heating, this compound readily undergoes decarboxylation, losing carbon dioxide to form 1,3,5-trinitrobenzene (TNB). wikipedia.orgorgsyn.org This reaction is a consequence of the high substitution on the aromatic ring and the thermodynamic stability of the resulting TNB molecule. The mother liquors from the purification of TNBA are noted to lose carbon dioxide upon boiling, leading to the separation of insoluble trinitrobenzene. orgsyn.org

Acid Chloride Formation: As a carboxylic acid, this compound is expected to undergo reactions typical of this functional group. A significant transformation is its conversion to the corresponding acid chloride, 2,4,6-trinitrobenzoyl chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂). masterorganicchemistry.comyoutube.com The resulting acid chloride is a highly reactive intermediate, which can be used to synthesize a variety of other compounds, such as esters and amides, that would be difficult to prepare directly from the less reactive carboxylic acid. masterorganicchemistry.com

Salt Formation: this compound can react with bases to form salts. It is important to note that the heavy metal salts of this compound are known to be explosive upon heating or impact. echemi.com

Advanced Analytical Methodologies in 2,4,6 Trinitrobenzoic Acid Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy involves the interaction of electromagnetic radiation with matter. For a molecule like 2,4,6-Trinitrobenzoic acid, with its distinct arrangement of aromatic protons, carbon atoms, and functional groups, spectroscopic techniques are indispensable for confirming its identity and observing its transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound is remarkably simple due to the molecule's symmetry. The two hydrogen atoms on the aromatic ring are chemically equivalent, as are the three nitro groups. Consequently, the spectrum is expected to show two distinct signals:

A singlet for the two equivalent aromatic protons. The powerful electron-withdrawing nature of the three nitro groups and the carboxylic acid group dramatically deshields these protons, shifting their resonance significantly downfield, typically expected in the range of 9.0-9.5 ppm.

A broad singlet for the acidic proton of the carboxylic acid group. This signal is usually found far downfield, often above 10 ppm, and its chemical shift can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. In a proton-decoupled spectrum, where C-H coupling is removed, four distinct signals are expected for the seven carbon atoms of TNBA, corresponding to the four unique carbon environments:

The carbon of the carboxylic acid group (-COOH).

The carbon atom to which the carboxylic acid is attached (C1).

The two equivalent carbon atoms bearing protons (C3/C5).

The three equivalent carbon atoms bearing nitro groups (C2/C4/C6).

Studies of the TNBA anion (2,4,6-trinitrobenzoate) in aqueous solution show characteristic peaks around 167 ppm (COO⁻), 151 ppm (C-NO₂), 131 ppm (C-COO⁻), and 126 ppm (C-H), confirming the distinct electronic environments of the carbon atoms. researchgate.net

¹H and ¹³C NMR Spectral Data for this compound

The following table outlines the predicted and observed chemical shifts (δ) in parts per million (ppm).

| Nucleus | Atom Position | Predicted/Observed Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Aromatic (C3-H, C5-H) | ~ 9.2 | Singlet | The two aromatic protons are chemically equivalent due to molecular symmetry. |

| ¹H | Carboxylic (-COOH) | > 10 | Singlet (broad) | Chemical shift is dependent on solvent, concentration, and temperature. |

| ¹³C | Carboxylic (-C OOH) | ~ 167 | Singlet | Typical range for a carboxylic acid carbon. |

| ¹³C | C2, C4, C6 (-C -NO₂) | ~ 151 | Singlet | Deshielded due to the direct attachment of electron-withdrawing nitro groups. |

| ¹³C | C1 (-C -COOH) | ~ 131 | Singlet | The ipso-carbon attached to the carboxyl group. |

| ¹³C | C3, C5 (-C -H) | ~ 126 | Singlet | The two equivalent protonated carbons on the aromatic ring. |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups.

Nitro Groups (-NO₂): The most prominent features are the strong, sharp peaks from the nitro groups. These include an asymmetrical stretching vibration typically found between 1550 and 1500 cm⁻¹ and a symmetrical stretching vibration between 1355 and 1315 cm⁻¹. umd.eduresearchgate.net

Carboxylic Acid Group (-COOH): This group gives rise to two characteristic absorptions. A very broad peak from the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹, is a hallmark of the hydrogen-bonded carboxylic acid dimer. researchgate.net Additionally, a strong, sharp absorption from the carbonyl (C=O) stretch appears around 1720-1700 cm⁻¹.

Aromatic Ring (C=C): Stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

Characteristic Infrared Absorption Bands for this compound

This table summarizes the principal vibrational modes and their expected wavenumber ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 2500 | O-H stretching | Carboxylic Acid (-COOH) | Broad, Strong |

| 1720 - 1700 | C=O stretching | Carboxylic Acid (-COOH) | Strong |

| 1550 - 1500 | Asymmetrical N=O stretching | Nitro (-NO₂) | Strong |

| 1355 - 1315 | Symmetrical N=O stretching | Nitro (-NO₂) | Strong |

| 1300 - 1200 | C-O stretching | Carboxylic Acid (-COOH) | Medium |

| 920 | O-H out-of-plane bend | Carboxylic Acid (-COOH) | Broad, Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Due to its highly conjugated system of the aromatic ring and nitro groups, this compound is a strong chromophore, absorbing UV light. Data from spectral collections show a maximum absorption (λmax) at 331 nm. nih.gov

This property is particularly useful in mechanistic studies. Any reaction that alters the conjugated system of the molecule—such as the reduction of a nitro group, a nucleophilic aromatic substitution, or the formation of a Meisenheimer complex—will change the energy levels of the electronic orbitals. This change, in turn, leads to a shift in the λmax and a change in the molar absorptivity. By monitoring these changes in the UV-Vis spectrum over time, researchers can determine reaction rates, identify the formation of transient intermediates, and elucidate reaction mechanisms.

Chromatographic Separation and Detection Methods

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally unstable compounds like this compound. It is the method of choice for analyzing nitroaromatic compounds in various samples.

A typical HPLC method for TNBA involves a reversed-phase setup. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture.

Column: A reversed-phase C18 column is most commonly used, providing excellent separation for a wide range of nitroaromatics.

Mobile Phase: A mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with different polarities.

Detection: A UV detector is highly effective, as TNBA strongly absorbs UV light. Detection is often performed at a wavelength around 254 nm, which is a common output for mercury lamps and provides good sensitivity for aromatic compounds.

This setup allows for the robust separation of TNBA from its precursors (like 2,4,6-Trinitrotoluene), degradation products, and other related nitroaromatic compounds.

Typical HPLC Parameters for this compound Analysis

The following table provides a representative set of conditions for the HPLC analysis of TNBA.

| Parameter | Typical Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Detector |

| Wavelength | 254 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is challenging due to two primary factors:

Low Volatility: The high polarity of the carboxylic acid group makes TNBA non-volatile.

Thermal Instability: Upon heating, TNBA readily undergoes decarboxylation (loss of CO₂) to form 1,3,5-Trinitrobenzene (B165232). wikipedia.org

To overcome these issues, a chemical derivatization step is necessary prior to GC analysis. This process converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable derivative, typically an ester. A common approach is methylation, which converts the -COOH group into a methyl ester (-COOCH₃). This can be achieved using various reagents, such as diazomethane (B1218177) or trimethylsilyldiazomethane.

Once derivatized, the resulting methyl 2,4,6-trinitrobenzoate is amenable to GC analysis. When GC is coupled with a Mass Spectrometer (GC-MS), it becomes an exceptionally powerful tool. The GC separates the derivatized analyte from other components in the mixture, and the MS provides mass information that allows for unambiguous identification based on the molecule's mass-to-charge ratio and characteristic fragmentation pattern. nih.gov

Micellar Electrokinetic Capillary Chromatography (MECC)

Micellar Electrokinetic Capillary Chromatography (MECC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. thermofisher.comiaea.org It is particularly adept at separating both neutral and charged molecules, making it a versatile tool for analyzing complex mixtures containing nitroaromatic compounds like this compound. researchgate.net

In MECC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. thermofisher.comwikipedia.org These micelles form a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. iaea.org An electric field is applied across the capillary, causing the bulk flow of the solution (electroosmotic flow) and the electrophoretic migration of the charged micelles. Because analytes interact differently with the micelles, they travel at different velocities, resulting in separation.

MECC has been successfully employed for the separation of various nitroaromatic explosives and their degradation products. youtube.com The technique offers high efficiency and resolution, with studies demonstrating the baseline separation of multiple explosive components in standard mixtures. For instance, sweeping-MEKC, an online sample preconcentration technique, has been shown to improve detection limits for 14 different explosives, including related nitroaromatic compounds, from the microgram per milliliter (μg/mL) range down to the nanogram per milliliter (ng/mL) range. rsc.org This high sensitivity is critical for environmental monitoring and forensic analysis where trace amounts of such compounds are often encountered.

| Parameter | Typical Condition/Value |

|---|---|

| Capillary | Fused-silica (e.g., 50 µm i.d., 50-70 cm length) |

| Buffer | Borate or Phosphate buffer |

| Surfactant | Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 15-30 kV |

| Detection | UV-Vis Absorbance (e.g., 210-254 nm) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the analysis of organic compounds, providing information on molecular weight and structure.

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique renowned for its high accuracy and precision. acs.orgnih.gov It is considered a definitive method in analytical chemistry and is used by national metrology institutes for certifying reference materials. acs.org The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) to the sample. youtube.comnih.gov This "isotopic spike" serves as an internal standard.

After the spike is thoroughly mixed with the sample, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the naturally occurring isotope to the enriched isotope. acs.org Because the amount of the isotopic spike is known, this measured ratio allows for the precise calculation of the original amount of the analyte in the sample. A key advantage of IDMS is that it inherently corrects for any loss of the analyte during sample preparation or analysis, as both the native and labeled forms behave identically and any loss will not affect their ratio. youtube.com This makes the technique exceptionally robust for analyzing complex matrices. While specific applications of IDMS for this compound are not widely documented, the technique is broadly applicable to organic analysis and is an ideal candidate for high-accuracy quantification of this compound in various samples. iaea.orgbritannica.comnih.gov

Glow Discharge Mass Spectrometry (GDMS) is a powerful analytical technique used for the direct elemental analysis of solid materials. bohrium.comresearchgate.net In GDMS, a sample is made the cathode in a low-pressure chamber filled with an inert gas, typically argon. A high voltage is applied, creating a glow discharge plasma. acs.orgnih.gov Argon ions from the plasma bombard the sample surface, sputtering atoms from it. These sputtered atoms are then ionized in the plasma before being extracted and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.

GDMS is highly sensitive, capable of detecting trace and ultra-trace elements down to parts-per-billion (ppb) levels. researchgate.net It is primarily used for purity certification of high-purity metals, semiconductors, and other conductive materials, as well as for the analysis of non-conductive materials when mixed with a conductive host matrix. bohrium.comresearchgate.net It is important to note that GDMS is a technique for determining the elemental composition of a sample, not for analyzing the molecular structure of organic compounds. Therefore, it is not a suitable method for the direct analysis or identification of the this compound molecule itself, but it could be used to determine the elemental purity of materials associated with its synthesis or formulation.

X-ray Diffraction for Crystal Structure Analysis (e.g., this compound Salts)

The compound this compound itself is known to form orthorhombic crystals. nih.gov Structural analyses of related ester compounds, such as 2,4,6-trinitrophenyl benzoate (B1203000) and 2,4,6-trinitrophenyl 4-methylbenzoate, have also been reported. britannica.com In these studies, XRD analysis reveals key structural features, such as the dihedral angles between the benzene (B151609) rings and the orientation of the nitro and ester groups. For example, in 2,4,6-trinitrophenyl benzoate, the phenyl and benzene rings are significantly rotated relative to the central ester group. This structural information is vital for understanding intermolecular interactions, such as C—H⋯O hydrogen bonds, which often dictate the crystal packing and the formation of supramolecular structures like helical chains. britannica.com

| Parameter | This compound nih.gov | 2,4,6-Trinitrophenyl benzoate |

|---|---|---|

| Chemical Formula | C₇H₃N₃O₈ | C₁₃H₇N₃O₈ |

| Molecular Weight | 257.11 g/mol | 333.22 g/mol |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Not specified | Pbca |

| a (Å) | Not specified | 7.5818 (3) |

| b (Å) | Not specified | 8.3714 (2) |

| c (Å) | Not specified | 21.0625 (10) |

| Volume (ų) | Not specified | 1336.84 (9) |

| Z (molecules/cell) | Not specified | 4 |

Titrimetric and Other Quantitative Chemical Analysis Methods (e.g., NaOH titration)

Titrimetry represents a classic and reliable method for quantitative chemical analysis. For an acidic compound like this compound, acid-base titration is a straightforward and accurate technique to determine its concentration. With a pKa of 0.65, it is a relatively strong organic acid, making it well-suited for titration with a strong base like sodium hydroxide (B78521) (NaOH).

The procedure involves dissolving a weighed amount of the acid in a suitable solvent (e.g., water) and then slowly adding a standardized solution of NaOH of known concentration. The reaction is a simple neutralization: (O₂N)₃C₆H₂COOH + NaOH → (O₂N)₃C₆H₂COONa + H₂O

The equivalence point, where the moles of NaOH added are equal to the initial moles of the acid, can be detected using a pH meter (potentiometric titration) or a colorimetric indicator. In the synthesis of this compound, a purification step involves dissolving the crude product in water and carefully adding a 15% sodium hydroxide solution until a faint red color persists, indicating a slightly alkaline solution. This step effectively neutralizes the acid to form its sodium salt, allowing for the removal of non-acidic impurities like unreacted 2,4,6-trinitrotoluene (B92697). Subsequently, the pure acid is precipitated by adding a strong acid. This process demonstrates the practical application of neutralization for both purification and quantitative assessment.

Environmental Transformation Pathways and Degradation Mechanisms of 2,4,6 Trinitrobenzoic Acid

Formation of 2,4,6-Trinitrobenzoic Acid as a Transformation Product of 2,4,6-Trinitrotoluene (B92697)

This compound emerges as a significant intermediate in the environmental degradation of TNT, primarily through oxidative processes. These transformations can be initiated by photochemical reactions, advanced oxidation processes, and catalytic activities on environmental surfaces.

Environmental factors play a crucial role in these photochemical pathways. For instance, in river water at a pH of 8.2, 1,3,5-trinitrobenzene (B165232), which is formed through the oxidation and subsequent decarboxylation of this compound, has been identified as a major product. pjoes.com The presence of dissolved organic matter can also influence the rates and products of TNT photolysis. pjoes.com

| Intermediate Compound | Formation Pathway from TNT | Subsequent Transformation | Reference |

| 2,4,6-Trinitrobenzaldehyde (B1619841) | Photochemical oxidation of the methyl group | Further oxidation to this compound | pjoes.com |

| 1,3,5-Trinitrobenzene | Decarboxylation of this compound | - | pjoes.com |

Advanced oxidation processes are effective in transforming TNT, with this compound often being a key intermediate.

Ozonation: The reaction of TNT with ozone can lead to the formation of this compound. asm.org Studies have shown that the oxidation of TNT with an ozone-oxygen mixture can yield 2,4,6-trinitrobenzaldehyde and this compound. asm.org In an electrohydraulic discharge reactor, this compound was detected as a degradation intermediate during the ozonation of TNT. echemi.com The primary reaction intermediates in this process were identified as 2,4,6-trinitrobenzaldehyde and trinitrobenzene. asm.org

Fenton and Photo-Fenton Reactions: The Fenton reaction, which involves the use of ferrous ions and hydrogen peroxide, is another pathway for the oxidation of TNT. While this compound was not detected in some studies using the standard Fenton process, it has been identified as an intermediate in UV/Fenton and photo-ozonation processes. wikipedia.org In the photo-Fenton process, the degradation of TNT was found to involve the oxidation of the methyl group and subsequent decarboxylation of the resulting this compound. usgs.gov An ultrasound-assisted Fenton process also identified this compound as a major intermediate in the degradation of TNT. orgsyn.orgorgsyn.org

| Oxidation Process | Key Intermediates | Experimental Conditions | Reference |

| Ozonation | 2,4,6-Trinitrobenzaldehyde, this compound, 1,3,5-Trinitrobenzene | Electrohydraulic discharge reactor | echemi.comasm.org |

| Fenton Reaction | 2,4,6-Trinitrobenzyl alcohol, 2,4,6-Trinitrobenzaldehyde | Not always detected | wikipedia.org |

| Photo-Fenton Reaction | 1,3,5-Trinitrobenzene, 2,5-Dinitrobenzoic acid | UV irradiation | usgs.gov |

| Ultrasound-Fenton Process | 1,3,5-Trinitrobenzene, this compound | Ultrasonic irradiation | orgsyn.orgorgsyn.org |

The presence of certain mineral surfaces in the environment can catalyze the oxidation of TNT. Titanium dioxide (TiO₂), a common semiconductor, has been shown to facilitate the conversion of TNT to this compound in the presence of water and oxygen. nih.gov First-principles electronic structure calculations and molecular dynamics simulations have indicated that while TNT adsorbs in its molecular form on a pristine TiO₂ surface, its degradation to this compound and 2,4,6-trinitrobenzaldehyde is facilitated by the presence of water and oxygen. nih.gov The calculated activation barrier for the formation of this compound on a TiO₂ surface is 29 kcal/mol. nih.gov Photocatalytic degradation studies using TiO₂ suspensions have demonstrated the effective mineralization of TNT, with the process involving both reduction and oxidation pathways. mdpi.com

Degradation and Persistence of this compound in Environmental Matrices

Once formed, this compound exhibits a degree of persistence in the environment, with its degradation proceeding through both biotic and abiotic pathways, albeit at varying rates.

The biodegradation of this compound appears to be a challenging process for many microorganisms. Studies using phenol-adapted biological cultures showed very little oxygen consumption when exposed to this compound, suggesting that it is not readily biodegradable under these aerobic conditions. nih.gov

However, some enzymatic transformations have been observed. Enzyme preparations from Veillonella alkalescens were found to reduce trinitro derivatives of benzoic acid more readily than the corresponding toluene (B28343) or phenol (B47542) derivatives. nih.gov This reduction process requires three moles of hydrogen to convert each nitro group to an amino group. nih.gov Despite this, the degradation of trinitro derivatives is slower compared to their mononitro and dinitro counterparts. nih.gov Another study reported the cometabolic oxidation of TNT to 2,4,6-trinitrobenzoate by propane-grown Mycobacterium vaccae, although the specific enzymes and subsequent steps were not detailed. asm.org

Catalytic hydrogenation of the sodium salt of this compound in the presence of a palladium catalyst has been shown to yield cyclohexane-1,3,5-trione (B11759072) trioxime in high yield, indicating a potential pathway for its transformation under specific reducing conditions. researchgate.net

| Organism/Enzyme | Transformation Pathway | Key Findings | Reference |

| Phenol-adapted biological cultures | Aerobic degradation | Very little oxygen consumption, suggesting low biodegradability. | nih.gov |

| Veillonella alkalescens enzyme preparations | Reduction of nitro groups | More readily reduced than trinitrotoluene or trinitrophenol, but slower than mono- and dinitro- derivatives. | nih.gov |

| Mycobacterium vaccae | Cometabolic oxidation | Formation of 2,4,6-trinitrobenzoate from TNT. | asm.org |

| Palladium/Sibunit catalyst | Aqueous-phase hydrogenation | Formation of cyclohexane-1,3,5-trione trioxime. | researchgate.net |

This compound is not expected to undergo hydrolysis under typical environmental conditions. echemi.comnih.gov This is due to the absence of functional groups that are susceptible to hydrolysis in the pH range commonly found in the environment. echemi.com While aromatic nitro compounds can react vigorously or even explode in the presence of strong bases like sodium hydroxide (B78521), especially with multiple nitro groups, this is distinct from environmental hydrolysis. echemi.com Studies on the alkaline hydrolysis of TNT have shown complex reaction pathways leading to the formation of polymeric materials, but this pertains to the parent compound rather than the degradation of this compound itself. usgs.gov

Applications and Emerging Research Directions Involving 2,4,6 Trinitrobenzoic Acid

Precursor in Organic Synthesis

The reactivity of 2,4,6-Trinitrobenzoic acid lends itself to the synthesis of several important organic compounds. The presence of both a carboxylic acid group and nitro groups on the benzene (B151609) ring allows for a range of chemical transformations.

Synthesis of 1,3,5-Trinitrobenzene (B165232)

A primary application of this compound is as a precursor for the synthesis of 1,3,5-Trinitrobenzene (TNB). TNB is a high-explosive compound, and its synthesis from TNBA is achieved through a decarboxylation reaction. nih.gov This process typically involves heating this compound, which causes the loss of a molecule of carbon dioxide from the carboxylic acid group, resulting in the formation of 1,3,5-Trinitrobenzene. drugfuture.com The reaction can be carried out by heating TNBA in a suitable solvent, such as water or alcohol. haz-map.com This decarboxylation is a key step in converting derivatives of 2,4,6-trinitrotoluene (B92697) (TNT), from which TNBA is often produced, into other explosive materials. fishersci.at

Synthesis of Phloroglucinol (B13840) via 2,4,6-Triaminobenzoic Acid

This compound serves as a starting material for the synthesis of phloroglucinol, a compound with applications in the pharmaceutical and printing industries. nih.gov The synthetic route involves a two-step process. First, the three nitro groups of this compound are reduced to amino groups to form 2,4,6-Triaminobenzoic acid. This reduction can be accomplished using reducing agents like tin and hydrochloric acid. fishersci.at The resulting 2,4,6-Triaminobenzoic acid is then subjected to hydrolysis, which replaces the amino groups with hydroxyl groups and also involves decarboxylation, yielding phloroglucinol (benzene-1,3,5-triol). fishersci.atwikipedia.org This pathway is notable because the triaminobenzene intermediate is susceptible to hydrolysis, which is not typical for simpler aniline (B41778) derivatives. nih.gov

Synthesis of Cyclohexane-1,3,5-trione (B11759072) Trioxime

While an indirect route, this compound can be used to synthesize Cyclohexane-1,3,5-trione Trioxime. This synthesis proceeds through the intermediate, phloroglucinol, which is derived from TNBA as described above. Phloroglucinol can then be converted to Cyclohexane-1,3,5-trione Trioxime. youtube.com More directly, recent research has shown that Cyclohexane-1,3,5-trione trioxime can be obtained in high yield (around 70%) through the aqueous-phase catalytic hydrogenation of the sodium salt of this compound over a Palladium-on-Sibunit catalyst. researchgate.net This finding suggests that the catalytic hydrogenation of TNBA can be considered a new method for synthesizing this trioxime. researchgate.net

Role in the Study of High Energy Density Materials (HEDMs)

This compound is classified as a high explosive and is of significant interest in the study of High Energy Density Materials (HEDMs). echemi.com Its explosive nature means it can undergo rapid decomposition to produce a large volume of gas and a sudden release of energy. The primary hazard associated with dry this compound is the blast from an instantaneous explosion. haz-map.comechemi.com It is easily ignited when dry and can explode when subjected to heat or shock. haz-map.com

Energetic Properties and Molecular Structure Correlations

The energetic properties of this compound are intrinsically linked to its molecular structure. The presence of three nitro (-NO2) groups on the benzene ring, in conjunction with a carboxylic acid (-COOH) group, results in a high-energy, oxygen-rich molecule. The nitro groups act as oxidizers, while the carbon-hydrogen backbone of the benzene ring serves as the fuel. This intramolecular combination of fuel and oxidizer is a hallmark of many explosive materials.

The decomposition of this compound upon heating to its melting point of 228.7°C is a critical energetic characteristic. drugfuture.comfishersci.atechemi.com This decomposition, which can be explosive, releases gaseous products, including carbon dioxide and toxic oxides of nitrogen. drugfuture.comhaz-map.com The tendency for aromatic nitro compounds to be explosive is increased by the presence of multiple nitro groups, as is the case with TNBA. nih.govnih.gov

Below is a table summarizing key physical and energetic properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₃N₃O₈ |

| Molar Mass | 257.114 g·mol⁻¹ |

| Appearance | Yellow crystalline solid |

| Density | 1.87 g/cm³ haz-map.com |

| Melting Point | 228.7 °C (decomposes) drugfuture.comfishersci.atechemi.com |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2773.70 kJ/mol nih.gov |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -409.70 kJ/mol nih.gov |

| Primary Hazard | Explosive; mass explosion hazard haz-map.comechemi.com |

This table is interactive. Click on the headers to sort the data.

Research on Chemical Sensing Materials and Methodologies

In the field of chemical sensing, this compound has a documented application as a pH indicator. nih.govhaz-map.com Its use in this capacity stems from changes in its chemical structure and, consequently, its light-absorbing properties at different pH levels. While detailed information on its specific pH range and color change is not extensively available in the provided search results, its listing as a pH indicator points to its utility in methodologies for determining the acidity or basicity of a solution. echemi.com

Valorization of 2,4,6-Trinitrotoluene Waste through this compound Formation

The conversion of 2,4,6-trinitrotoluene (TNT), particularly from surplus or discharged ammunition, into this compound (TNBA) represents a significant strategy for waste valorization. This process transforms a hazardous explosive material into a valuable chemical intermediate for the synthesis of other high-value products. osti.govunt.eduresearchgate.net The primary method for this conversion is the selective oxidation of the methyl group of TNT.

Several oxidative methods have been developed, each with specific conditions and outcomes. One prominent method involves the oxidation of TNT using aqueous nitric acid at elevated temperatures and pressures. unt.eduresearchgate.net Research has shown that optimizing the reaction kinetics is crucial for maximizing the yield of TNBA. unt.edu For instance, a 70 to 75% yield of TNBA can be achieved at a 35 to 45% conversion of TNT. unt.eduresearchgate.net However, the reaction conditions must be tightly controlled, as prolonged reaction times or higher temperatures can lead to the decarboxylation of TNBA, forming 1,3,5-trinitrobenzene (TNB) as the major product. unt.edu

Another established method utilizes a suspension of TNT in sulfuric acid oxidized by an agent like sodium dichromate or chromic anhydride. osti.govorgsyn.org This process has also been demonstrated to effectively produce TNBA. Following the oxidation, TNBA can be separated and purified, often through selective extraction with an aqueous bicarbonate solution. unt.edu

The significance of this valorization process lies in its application to demilitarization programs, providing an environmentally preferable alternative to the disposal of surplus munitions through open burning or detonation. osti.govunt.edu By converting TNT waste into TNBA, the process not only mitigates a hazardous waste problem but also creates a feedstock for other valuable chemicals. researchgate.net

Oxidation Methods for Converting TNT to TNBA

| Oxidizing Agent | Medium | Key Parameters | Reported Yield of TNBA | Reference |

|---|---|---|---|---|

| Aqueous Nitric Acid (80%) | Aqueous | 194°C, 20 min reaction time | 70-75% (at 35-45% TNT conversion) | unt.eduresearchgate.net |

| Sodium Dichromate / Chromic Anhydride | Concentrated Sulfuric Acid | Temperature maintained at 45-55°C | 57-69% | orgsyn.org |

| Potassium Chlorate (B79027) | Nitric Acid Solution | Difficult to control on a laboratory scale | Not specified | orgsyn.org |

Future Research Perspectives and Challenges for this compound

The future of this compound in research and application is shaped by its potential as a chemical intermediate and the significant challenges associated with its synthesis and handling.

Future Research Perspectives:

The primary avenue for future research lies in leveraging TNBA as a building block for other high-value materials. Its established downstream products include phloroglucinol and 1,3,5-triaminobenzene (TAT), which opens pathways for further investigation. osti.govwikipedia.org

Synthesis of High-Value Chemicals: TNBA is a key precursor to 2,4,6-triaminobenzoic acid through reduction, which can then be converted to phloroglucinol (1,3,5-trihydroxybenzene), an important specialty chemical. wikipedia.org Research could focus on optimizing this multi-step synthesis to improve yields and develop greener process conditions.

Advanced Energetic Materials: TNBA is a potential starting material for the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a valuable insensitive high explosive. osti.gov Future work may explore more efficient and safer conversion pathways from TNT-derived TNBA to TATB.

Novel Synthetic Routes: Recent studies have demonstrated unusual reduction pathways for TNBA, such as its catalytic hydrogenation to cyclohexane-1,3,5-trione trioxime in high yield. researchgate.net This suggests that TNBA's reactivity is not fully explored. Future research could investigate its potential in synthesizing novel cyclic or heterocyclic compounds, expanding its role as a versatile chemical intermediate.

Challenges:

Despite its potential, significant hurdles remain in the research and application of TNBA.

Synthesis and Process Control: The synthesis of TNBA via TNT oxidation is challenging to control. The reaction conditions must be precisely maintained to prevent runaway reactions or the formation of undesired byproducts like TNB. unt.eduorgsyn.org Methods involving dichromate require highly efficient mixing to avoid violent localized reactions, which can be difficult to scale up safely. orgsyn.org

Environmental Concerns: Traditional oxidation methods generate hazardous waste streams. The use of chromic acid or sodium dichromate results in chromium-containing waste, which is environmentally toxic and costly to remediate. osti.gov This was a primary reason for the discontinuation of such processes in the United States. osti.gov Future research must focus on developing cleaner, more sustainable oxidation technologies with recyclable reagents.